molecular formula C17H21NO4 B6978815 4-(3-Phenylpyrrolidine-1-carbonyl)oxane-4-carboxylic acid

4-(3-Phenylpyrrolidine-1-carbonyl)oxane-4-carboxylic acid

Cat. No.: B6978815
M. Wt: 303.35 g/mol
InChI Key: KZHONMGHNMXBFL-UHFFFAOYSA-N
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Description

4-(3-Phenylpyrrolidine-1-carbonyl)oxane-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring attached to a phenyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpyrrolidine-1-carbonyl)oxane-4-carboxylic acid typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpyrrolidine-1-carbonyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(3-Phenylpyrrolidine-1-carbonyl)oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in drug development and pharmacology.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Phenylpyrrolidine-1-carbonyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

Uniqueness

What sets 4-(3-Phenylpyrrolidine-1-carbonyl)oxane-4-carboxylic acid apart is its unique combination of the pyrrolidine and oxane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-phenylpyrrolidine-1-carbonyl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-15(17(16(20)21)7-10-22-11-8-17)18-9-6-14(12-18)13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHONMGHNMXBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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